Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate
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Overview
Description
Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate is a complex organic compound with the molecular formula C12H22N2O3S. It is primarily used in research settings and is not intended for human or veterinary use. This compound features a unique bicyclic structure that includes sulfur and nitrogen atoms, making it an interesting subject for chemical and pharmaceutical research.
Scientific Research Applications
Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of the bicyclic core followed by the introduction of functional groups such as the tert-butyl ester and the imino group. Common reagents used in these reactions include sulfur-containing compounds, amines, and tert-butyl esters. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine.
Substitution: Functional groups attached to the bicyclic core can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imino group can produce amines.
Mechanism of Action
The mechanism of action of tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets. The imino and oxo groups can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can affect various biochemical pathways, although the exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate: The parent compound.
Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-sulfoxide: An oxidized derivative.
Tert-butyl 3-amino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate: A reduced derivative.
Uniqueness
This compound is unique due to its bicyclic structure that incorporates both sulfur and nitrogen atoms. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
tert-butyl 3-imino-3-oxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-12(2,3)17-11(15)14-5-9-4-10(6-14)8-18(13,16)7-9/h9-10,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDGTGPBGHABIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CS(=N)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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